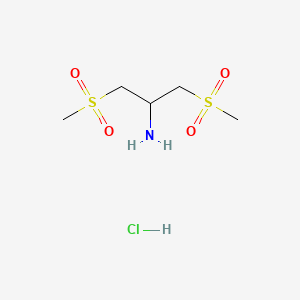
2-Methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, making it a valuable subject of study in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes sulfonylation reactions, where methanesulfonyl chloride is reacted with appropriate amines under controlled conditions. The reaction conditions usually involve the use of solvents like dichloromethane or acetonitrile, and the reactions are carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of proteins, resulting in various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to form stable sulfonamide bonds is a key feature of its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: A precursor in the synthesis of 2-Methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride.
Methanesulfonamide: A related compound with similar sulfonyl functional groups.
Sulfonylureas: A class of compounds with sulfonyl groups, used in medicine as antidiabetic agents.
Uniqueness
This compound is unique due to its dual methanesulfonyl groups, which provide distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other sulfonyl-containing compounds.
Eigenschaften
Molekularformel |
C5H14ClNO4S2 |
|---|---|
Molekulargewicht |
251.8 g/mol |
IUPAC-Name |
1,3-bis(methylsulfonyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H13NO4S2.ClH/c1-11(7,8)3-5(6)4-12(2,9)10;/h5H,3-4,6H2,1-2H3;1H |
InChI-Schlüssel |
KELUEYJWHKVMBD-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC(CS(=O)(=O)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


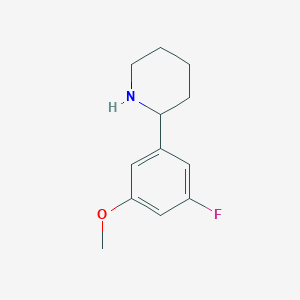
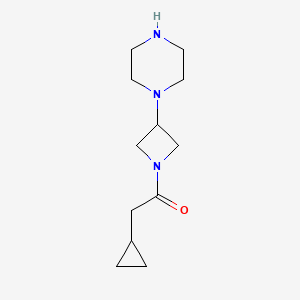
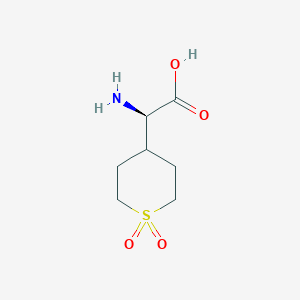

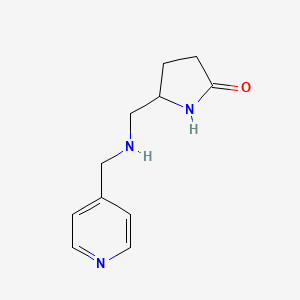

![1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13630810.png)


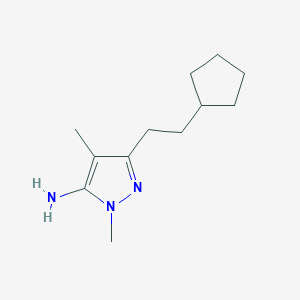
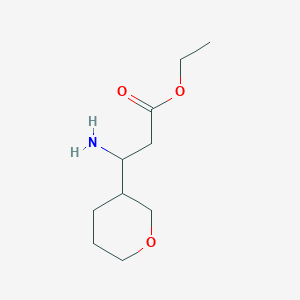
![1-(thian-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13630852.png)


